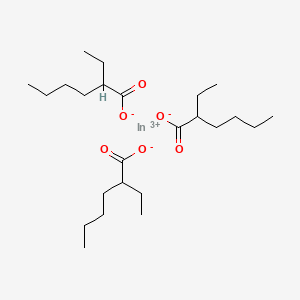

Indium(III) 2-ethylhexanoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

69375-27-5 |

|---|---|

Molecular Formula |

C24H45InO6 |

Molecular Weight |

544.4 g/mol |

IUPAC Name |

2-ethylhexanoate;indium(3+) |

InChI |

InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

ARHIRDSNQLUBHR-UHFFFAOYSA-K |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3] |

Origin of Product |

United States |

Synthetic Methodologies for Indium Iii 2 Ethylhexanoate

Carboxylate Exchange Reactions

Carboxylate exchange, a common and versatile method for the synthesis of metal carboxylates, is widely employed for the preparation of Indium(III) 2-ethylhexanoate (B8288628). This method is predicated on the reaction of an indium salt with 2-ethylhexanoic acid or its corresponding salt.

Reaction of Indium(III) Halides (e.g., InCl₃) with 2-Ethylhexanoic Acid

A prevalent approach within this category involves the reaction of an indium(III) halide, such as indium(III) chloride (InCl₃), with 2-ethylhexanoic acid. The fundamental reaction proceeds via the displacement of the halide ligands on the indium center by the 2-ethylhexanoate groups. To drive the reaction to completion, a base is often added to neutralize the liberated hydrochloric acid (HCl), or the reaction is carried out with an alkali metal salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate.

InCl₃ + 3 C₈H₁₅O₂H → In(O₂C₈H₁₅)₃ + 3 HCl

InCl₃ + 3 Na(O₂C₈H₁₅) → In(O₂C₈H₁₅)₃ + 3 NaCl

The choice between using the free acid or its salt can influence the reaction conditions and the nature of the byproducts. When using the free acid, the removal of the gaseous HCl byproduct can help to drive the equilibrium towards the product side. Conversely, the use of an alkali salt results in the formation of a salt byproduct, such as sodium chloride, which is typically insoluble in the organic solvents used and can be removed by filtration.

Solvent Systems (e.g., Toluene (B28343), Xylene) and Reaction Conditions (e.g., Reflux, Stoichiometry)

The selection of an appropriate solvent system and the optimization of reaction conditions are paramount for the successful synthesis of Indium(III) 2-ethylhexanoate via carboxylate exchange. Anhydrous non-polar aromatic solvents such as toluene and xylene are commonly employed. The use of anhydrous conditions is crucial to prevent the hydrolysis of the indium precursor and the final product, which would lead to the formation of indium hydroxides or oxides as impurities.

The reaction is typically carried out at elevated temperatures, often under reflux conditions, to ensure a sufficient reaction rate. The reflux temperature will depend on the boiling point of the chosen solvent (Toluene: ~111 °C; Xylene: ~140 °C). Heating the reaction mixture for several hours is generally required to ensure complete conversion. To prevent oxidation, the synthesis is conducted under an inert atmosphere, such as nitrogen or argon.

Table 1: Typical Reaction Parameters for Carboxylate Exchange Synthesis of this compound

| Parameter | Value/Condition | Rationale |

| Indium Precursor | Indium(III) Chloride (InCl₃) | Readily available and reactive indium source. |

| Carboxylate Source | 2-Ethylhexanoic Acid or Sodium 2-ethylhexanoate | Provides the 2-ethylhexanoate ligands. |

| Stoichiometry (In³⁺:C₈H₁₅O₂⁻) | 1:3 | Ensures complete substitution to form In(O₂C₈H₁₅)₃. |

| Solvent | Anhydrous Toluene or Xylene | Prevents hydrolysis and provides a suitable reaction temperature under reflux. |

| Temperature | Reflux | Accelerates the reaction rate to achieve completion in a reasonable timeframe. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the reactants and product. |

| Reaction Time | Several hours | To ensure complete conversion. |

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative and direct route for the synthesis of this compound, circumventing the need for pre-synthesized indium salts. These pathways are based on the oxidative dissolution of a metallic indium anode in an electrolyte containing the carboxylate source.

Anodic Dissolution of Indium in Carboxylic Acid Mixtures

In this process, a high-purity indium metal serves as the anode in an electrochemical cell. rsc.org The cell contains an electrolyte solution composed of 2-ethylhexanoic acid dissolved in a suitable organic solvent. When a voltage is applied, the indium metal at the anode is oxidized to indium(III) ions (In³⁺), which are then released into the electrolyte. These newly formed In³⁺ ions immediately react with the 2-ethylhexanoate anions present in the solution to form this compound.

In → In³⁺ + 3e⁻

Followed by the reaction in solution:

In³⁺ + 3 C₈H₁₅O₂H → In(O₂C₈H₁₅)₃ + 3 H⁺

This direct synthesis method can be advantageous as it starts from the elemental metal, potentially reducing the number of synthetic steps and associated impurities.

Industrial-Scale Preparation and Purification Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound introduces several important considerations related to process efficiency, cost-effectiveness, and product purity. While specific details for the industrial production of this particular compound are not extensively published, general principles for the manufacturing of metal carboxylates can be applied.

For large-scale carboxylate exchange reactions, batch reactors equipped with heating, cooling, and stirring capabilities are typically used. The efficient removal of byproducts, such as water or HCl, is a key factor in driving the reaction to completion and achieving high yields. Post-synthesis, the product is often in a solution with the reaction solvent. Purification may involve filtration to remove insoluble byproducts like NaCl, followed by vacuum stripping of the solvent to isolate the crude product.

Further purification of the this compound may be necessary to meet the stringent purity requirements for applications in electronics and materials science. Techniques such as vacuum distillation could potentially be employed to purify the product, provided it has sufficient thermal stability. Another advanced purification technique that could be applicable is solvent extraction. For instance, processes utilizing ionic liquids have been shown to be effective for the purification of indium from aqueous solutions containing various metal impurities, suggesting that similar liquid-liquid extraction methods could be developed for the purification of indium carboxylates in organic phases. rsc.org

Quality control at an industrial scale would involve rigorous analytical testing to determine the indium content, assess the level of impurities (e.g., residual chlorides, water, and other metal contaminants), and ensure batch-to-batch consistency of the product's physical and chemical properties.

Large-Scale Reactor Operations

The synthesis of metal 2-ethylhexanoates, including this compound, can be achieved through various methods, with electrochemical processes being suitable for controlled, large-scale production. One documented method involves an electrolytically assisted chemical reaction conducted within an electrolyzer, which functions as the primary reactor. google.com This process utilizes a metal, in this case, indium, and a carboxylic acid in the presence of an aliphatic alcohol solvent. google.com

The reactor setup consists of an electrolyzer with anode and cathode compartments separated by an ion-exchange membrane. google.com The indium metal itself is used as the anode. google.com The reaction solutions, the anolyte and catholyte, are prepared with specific compositions to facilitate the electrochemical dissolution of the indium anode and the subsequent formation of the desired metal carboxylate. google.com

A key aspect of this large-scale operation is the control of reaction conditions to ensure a high yield of the product. The temperature of the electrolyzer is maintained within a specific range, and a constant electric current is applied for a set duration to drive the reaction. google.com For instance, a synthesis can be performed at a temperature of 50–55°C with a current of 0.070 amperes for approximately six hours. google.com The composition of the catholyte may be adjusted during the process to maintain the equilibrium of ions across the membrane. google.com This electrochemical approach can achieve yields greater than 65%.

Table 1: Electrochemical Reactor Parameters for Metal 2-Ethylhexanoate Synthesis

| Parameter | Value / Description | Source |

|---|---|---|

| Reactor Type | Electrolyzer with ion-exchange membrane | google.com |

| Anode | Indium Metal | google.com |

| Cathode | Platinum | google.com |

| Anolyte | 2-ethylhexanoic acid + methanol (B129727) | google.com |

| Catholyte | Potassium 2-ethylhexanoate + 2-ethylhexanoic acid + methanol | google.com |

| Temperature | 50–55° C | google.com |

| Electric Current | 0.070 amperes | google.com |

Product Purification Techniques (e.g., Distillation, Separation)

Following the synthesis of this compound, several purification techniques are employed to isolate the product from unreacted starting materials and byproducts. The specific method often depends on the synthetic route used.

For products synthesized via the electrochemical method, a common purification technique involves precipitation and recrystallization. google.com After the electrolysis is complete, the anolyte solution containing the product is cooled to room temperature (approximately 20–22° C). google.com This temperature reduction causes the this compound to precipitate out of the solution. google.com

The solid precipitate is then isolated from the liquid mixture using filtration. google.com To further enhance purity, the collected solid undergoes recrystallization, for example, using methanol as a solvent. google.com The final step in this purification sequence is drying the recrystallized product in a vacuum oven at an elevated temperature (50-60° C) and reduced pressure (1-5 mm Hg) for several hours to remove any residual solvent. google.com

Another critical separation technique relevant to indium chemistry is solvent extraction, also known as liquid-liquid extraction. mdpi.comnih.gov This method is particularly useful for separating indium ions from aqueous solutions containing impurities. mdpi.comresearchgate.net Acidic organophosphorus compounds, such as di(2-ethylhexyl)phosphoric acid (D2EHPA), dissolved in an organic solvent like kerosene (B1165875) are effective extractants for indium. mdpi.comresearchgate.net The separation is based on the differential solubility of the indium complex in the organic phase compared to the aqueous phase. mdpi.com By controlling parameters such as pH and extractant concentration, a high degree of separation and purification can be achieved. mdpi.comresearchgate.net The indium can then be stripped from the organic phase to recover it in a purified form. mdpi.com While distillation is a fundamental separation technique for separating liquids with different boiling points, specific details for its application in the final purification of this compound are not extensively documented in the context of these synthetic methods. youtube.com

Table 2: Purification Steps for Electrochemically Synthesized Product

| Step | Technique | Description | Source |

|---|---|---|---|

| 1 | Precipitation | The anolyte solution is cooled to 20-22° C to form a precipitate. | google.com |

| 2 | Separation | The precipitate is isolated from the solution via filtration. | google.com |

| 3 | Purification | The isolated solid is further purified by recrystallization from methanol. | google.com |

Advanced Characterization Techniques for Indium Iii 2 Ethylhexanoate and Its Derivatives

Vibrational Spectroscopy for Ligand Confirmation

Vibrational spectroscopy is a critical tool for confirming the successful coordination of the 2-ethylhexanoate (B8288628) ligand to the indium(III) metal center. By analyzing the vibrational modes of the molecule, specific structural features can be identified.

Infrared (IR) Spectroscopy: Asymmetric and Symmetric Carboxylate Stretching Bands

Infrared (IR) spectroscopy is particularly effective for probing the structure of metal carboxylates. The most informative region in the IR spectrum for Indium(III) 2-ethylhexanoate is where the carboxylate group (COO⁻) vibrations appear. The coordination of the 2-ethylhexanoate ligand to the indium ion is confirmed by the presence of two characteristic strong absorption bands: the asymmetric carboxylate stretch (νₐₛ(COO⁻)) and the symmetric carboxylate stretch (νₛ(COO⁻)). researchgate.netspectroscopyonline.com

These bands typically appear in the ranges of 1650-1540 cm⁻¹ for the asymmetric stretch and 1450-1360 cm⁻¹ for the symmetric stretch. spectroscopyonline.com The positions of these bands are sensitive to the coordination mode of the carboxylate ligand. The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide insight into whether the ligand is acting in a unidentate, bidentate chelating, or bridging fashion. researchgate.netnih.gov Additionally, new bands in the low-frequency region of the spectrum (typically 440-470 cm⁻¹) can be attributed to the formation of indium-oxygen (In-O) bonds, further confirming the complex formation. oatext.com

Table 1: Representative IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Asymmetric Carboxylate Stretch (νₐₛ) | 1580 - 1610 | Strong and broad absorption indicating the asymmetric stretching of the C-O bonds in the coordinated carboxylate group. |

| Symmetric Carboxylate Stretch (νₛ) | 1410 - 1440 | A less intense absorption corresponding to the symmetric stretching of the C-O bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the detailed structure of molecules in solution. slideshare.netmmu.ac.uk It provides information on the connectivity and spatial arrangement of atoms within the this compound molecule.

Ligand Conformation and Bonding in Solution

Both ¹H and ¹³C NMR spectroscopy are employed to elucidate the structure of this compound. Upon coordination to the indium center, the electronic environment of the protons and carbon atoms in the 2-ethylhexanoate ligand changes, leading to shifts in their respective NMR signals compared to the free ligand.

Analysis of the chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum allows for the assignment of all protons in the ethyl and hexanoate (B1226103) fragments of the ligand. Similarly, ¹³C NMR provides information on the carbon skeleton. The shifts observed in the signals of the carbons and protons close to the carboxylate group are particularly indicative of coordination with the indium atom. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish proton-proton connectivities and further confirm the ligand's structure. slideshare.net

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Carboxylate Carbon (COO⁻) | - | ~180-185 | The signal for the carboxyl carbon is significantly shifted downfield upon coordination to indium. |

| Methine Proton (CH) | ~2.2-2.4 | ~45-50 | The proton and carbon at the chiral center alpha to the carboxylate group show a distinct downfield shift. |

| Methylene (B1212753) Protons (CH₂) | ~1.2-1.6 | ~25-35 | Multiple overlapping signals corresponding to the various methylene groups in the hexanoate and ethyl chains. |

Elemental and Compositional Analysis

To confirm the empirical formula and purity of the synthesized compound, it is essential to determine the elemental composition, with a particular focus on the metal content.

Quantitative Analysis of Indium Content (e.g., via ICP-MS)

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. uzh.ch To quantify the indium content in this compound, a sample is first digested using a strong acid to break down the organic matrix and bring the indium into solution as In³⁺ ions. uzh.ch

The resulting solution is then introduced into the plasma, which ionizes the indium atoms. The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector measures the abundance of the indium isotopes. By comparing the signal intensity to that of calibration standards with known indium concentrations, the exact percentage of indium in the original compound can be determined with high accuracy. uzh.ch

Table 3: Example of Elemental Analysis Data for this compound

| Element | Theoretical Weight % | Experimental Weight % (via ICP-MS) |

|---|---|---|

| Indium (In) | 21.07% | 20.95 ± 0.10% |

| Carbon (C) | 52.96% | 52.81 ± 0.25% |

Thermal Analysis for Decomposition Studies

Thermal analysis techniques are used to study the behavior of materials as a function of temperature. For this compound, these methods provide crucial information about its thermal stability and decomposition pathway, which is vital for its application as a precursor in materials synthesis. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This reveals the temperatures at which decomposition events occur and the mass of volatile components lost. Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is often performed simultaneously to determine whether decomposition processes are endothermic or exothermic.

Studies on similar indium-organic compounds, such as indium acetylacetonate (B107027), show that decomposition often occurs in a single major step in the temperature range of 150-250 °C, leading to the formation of indium(III) oxide (In₂O₃) as the final solid residue. scielo.br The decomposition of this compound is expected to follow a similar pathway, where the organic ligands are pyrolyzed, leaving behind the inorganic oxide.

Table 4: Representative Thermal Decomposition Data for this compound in Air

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

|---|---|---|---|

| 1 | 180 - 350 | ~78% | Major decomposition step involving the pyrolysis and volatilization of the 2-ethylhexanoate ligands. This process is typically exothermic. |

Thermogravimetric Analysis (TGA): Ligand Decomposition Profiles

Thermogravimetric Analysis (TGA) is a critical technique for elucidating the thermal stability and decomposition pathway of this compound. By monitoring the mass of a sample as a function of temperature, TGA reveals the temperatures at which different components of the precursor volatilize or decompose.

Research on Indium(III) benzoate (B1203000) shows an initial mass loss between 100°C and 200°C, corresponding to the loss of 4-methylpyridine (B42270) ligands rsc.orgnasa.govarxiv.org. The subsequent major weight loss, attributed to the decomposition of the benzoate ligands and formation of In₂O₃, concludes at approximately 450°C-475°C rsc.orgnasa.govarxiv.org. This process ultimately yields the stable In₂O₃ residue. A similar stepwise decomposition is anticipated for this compound, where the bulky 2-ethylhexanoate groups would decompose, leaving behind the indium oxide. The precise temperatures for these decomposition steps would be specific to the 2-ethylhexanoate ligand.

Table 1: Representative TGA Decomposition Stages for an Indium Carboxylate Precursor

| Temperature Range (°C) | Process | Typical Weight Loss (%) |

|---|---|---|

| 100 - 200 | Loss of coordinated solvent/auxiliary ligands | Variable (e.g., ~14% for one 4-methylpyridine ligand) |

| > 200 - 475 | Decomposition of primary carboxylate ligands | Significant (leading to final oxide product) |

| > 475 | Stable Indium(III) oxide (In₂O₃) residue | Final stable weight |

Note: Data is based on the analogue Indium(III) benzoate precursor and serves as an illustrative example. rsc.orgnasa.govarxiv.org

Differential Scanning Calorimetry (DSC): Exothermic Phenomena and Reaction Mechanisms during Film Formation

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal events such as phase transitions, crystallization, and chemical reactions, which can be either endothermic (heat absorbing) or exothermic (heat releasing).

During the formation of indium oxide films from this compound, DSC can reveal key exothermic events associated with the decomposition of the organic ligands and the subsequent formation and crystallization of the In₂O₃ network. Studies on the phase evolution of co-precipitated indium-tin oxide precursors have shown that while dehydration processes are endothermic, the transformation from precursor hydroxides to a crystalline oxide solid solution can exhibit a strong exothermic behavior formulationbio.com. This exotherm indicates the energy released during the formation of the stable, ordered metal-oxide lattice from the amorphous precursor state.

For this compound, a significant exothermic peak in the DSC thermogram would be expected in the temperature range where the 2-ethylhexanoate ligands decompose and the In-O-In bonds form, leading to the crystallization of In₂O₃. The temperature and intensity of this exotherm provide crucial information for determining the optimal annealing temperatures required for complete conversion of the precursor to the desired crystalline oxide film, ensuring desirable electronic and optical properties.

Table 2: Expected Thermal Events in DSC Analysis of Indium Carboxylate Precursor Conversion

| Temperature Range | Process | Thermal Event Type |

|---|---|---|

| Low Temperature | Solvent evaporation, potential melting of precursor | Endothermic |

| Intermediate Temperature | Decomposition of organic ligands | Exothermic |

| Higher Temperature | Crystallization of Indium(III) oxide | Exothermic |

Note: This table is a generalized representation of expected events based on thermal analysis principles of metal-organic precursors.

Chromatographic Methods for Purity and Byproduct Detection

Gel Permeation Chromatography (GPC) for Unreacted Ligands or Byproducts

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a powerful technique for separating molecules based on their size or hydrodynamic volume in solution researchgate.net. In the context of this compound, GPC can be an effective tool for assessing the purity of the precursor and detecting the presence of unreacted ligands (2-ethylhexanoic acid) or organic byproducts from the synthesis process.

The principle of GPC involves passing a solution of the sample through a column packed with porous gel beads. Larger molecules, such as the this compound complex, are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like free 2-ethylhexanoic acid or other low-molecular-weight byproducts, can penetrate the pores, leading to a longer retention time and later elution researchgate.net.

While specific GPC chromatograms for this compound were not found in the searched literature, the technique's utility in separating unreacted precursors has been demonstrated in the purification of nanomaterials acs.org. By comparing the chromatogram of a synthesized batch of this compound against a pure standard, one can identify and potentially quantify impurities, which is crucial for ensuring the quality and lot-to-lot consistency of the precursor for high-performance applications.

X-ray Diffraction (XRD) for Crystalline Phase Identification

Characterization of Precursor and Formed Oxide Phases

X-ray Diffraction (XRD) is the definitive technique for identifying the crystalline phases of materials by analyzing the diffraction pattern of X-rays scattered by the crystal lattice. For this compound, XRD is used both to characterize the precursor itself and, more importantly, to identify the crystalline phase of the indium oxide formed after thermal decomposition.

The this compound precursor in its solid state may exhibit a characteristic XRD pattern if it is crystalline. However, the primary application of XRD in this context is the analysis of the thin films or powders produced after annealing. Numerous studies have confirmed that the thermal decomposition of various indium precursors, including carboxylates, results in the formation of Indium(III) oxide rsc.orgnaturalspublishing.comuniv-biskra.dz. The resulting In₂O₃ typically adopts a cubic bixbyite crystal structure rsc.orguniv-biskra.dz. The XRD pattern of these films shows distinct peaks corresponding to specific crystallographic planes, with the (222) plane often being the preferred orientation rsc.orguniv-biskra.dz.

The temperature of deposition or annealing significantly influences the crystallinity of the resulting In₂O₃ film. Films grown at low temperatures (e.g., 0°C and below) may be amorphous to X-rays, showing no distinct diffraction peaks researchgate.netosti.gov. As the temperature increases, characteristic peaks of the cubic In₂O₃ phase begin to appear and sharpen, indicating increased crystallinity and larger grain size researchgate.netosti.gov.

Table 3: Common XRD Peaks for Cubic Indium(III) Oxide (In₂O₃)

| 2θ (degrees) for Cu Kα | Miller Indices (hkl) | Crystal Plane |

|---|---|---|

| ~30.6 | (222) | Principal |

| ~35.5 | (400) | Secondary |

| ~51.0 | (440) | Secondary |

| ~60.7 | (622) | Secondary |

Note: The exact 2θ positions can vary slightly based on experimental conditions and sample preparation.

Spectroscopic Analysis of Photochemical Behavior

Spectroscopic techniques, particularly UV-Visible (UV-Vis) spectroscopy, can be employed to investigate the photochemical behavior of this compound. This analysis is important as light exposure during storage or processing could potentially induce decomposition of the precursor, affecting the quality of the resulting thin films.

While direct studies on the photochemical behavior of this compound are limited, research on other indium compounds provides insight. For instance, solutions of Indium(III) nitrate (B79036) in acetylacetone (B45752) have been shown to undergo a slow photodecomposition process when exposed to light, which can be monitored by changes in the UV-Vis absorption spectrum over time utah.edu. Similarly, studies on indium quinolinolate complexes reveal characteristic absorption bands in the UV-Vis region (380-406 nm) that are attributed to π-π* charge transfer transitions centered on the organic ligand nih.gov.

For this compound, it is plausible that absorption of UV light could excite electrons within the carboxylate ligand, potentially leading to bond cleavage and decomposition of the precursor even at room temperature. A spectroscopic analysis would involve irradiating a solution of the compound with light of a specific wavelength and monitoring changes in its absorption or emission spectrum. The appearance of new absorption bands or a decrease in the intensity of existing bands could indicate photochemical decomposition. Understanding this behavior is crucial for establishing appropriate handling and storage conditions for the precursor to maintain its integrity.

UV-Vis-NIR Extinction Spectroscopy: Absorption Characteristics and Photolysis Monitoring

While UV-Vis spectroscopy is a common technique for characterizing the resulting nanoparticles synthesized from indium precursors, the specific optical properties of the this compound precursor itself are not extensively documented. This technique is often employed to monitor the formation and growth of quantum dots by observing the emergence and evolution of excitonic absorption peaks, which are characteristic of the nanoparticle's size and composition, rather than the absorption profile of the initial precursor molecule nih.govrsc.org.

General principles suggest that metal carboxylates may exhibit UV absorption due to ligand-to-metal charge transfer transitions. The photolysis of such compounds can be initiated by UV irradiation, leading to decarboxylation and the formation of radical intermediates, a process that could potentially be monitored by observing changes in the UV-Vis absorption spectrum over time escholarship.orgacs.org. However, without specific experimental data for this compound, a detailed analysis of its absorption characteristics and photolysis behavior is not possible.

Chemical Reactivity and Mechanistic Investigations of Indium Iii 2 Ethylhexanoate

Thermal Decomposition Pathways

The thermal decomposition of Indium(III) 2-ethylhexanoate (B8288628) is a key process in the formation of indium oxide thin films and nanoparticles. The decomposition mechanism is significantly influenced by the surrounding atmosphere and physical parameters such as film thickness.

Oxidation Reactions: Formation of Indium Oxide (In₂O₃) in Oxidative Atmospheres

The decomposition typically proceeds in a major step within a specific temperature range, which for similar indium precursors like indium acetylacetonate (B107027) is between 150-250°C scielo.br. For Indium(III) 2-ethylhexanoate, the decomposition process involves the breaking of the indium-oxygen bonds of the carboxylate groups and the subsequent oxidation of the indium to form In₂O₃. The organic 2-ethylhexanoate ligands are combusted, releasing gaseous byproducts. The final solid residue is typically crystalline In₂O₃, as confirmed by techniques like X-ray diffraction in studies of similar precursors scielo.brnasa.gov.

Table 1: Representative Thermal Decomposition Data for a Metal Carboxylate Precursor in an Oxidative Atmosphere.

| Temperature (°C) | Mass Loss (%) | Reaction Stage |

| 100 - 200 | 5 - 10 | Desorption of residual solvent/moisture |

| 200 - 350 | 40 - 50 | Major decomposition of organic ligands |

| 350 - 500 | 5 - 10 | Residual carbon burnout and oxide crystallization |

| > 500 | < 1 | Stable indium oxide residue |

| Note: This table presents typical data for a metal carboxylate and is intended to be illustrative for the decomposition of this compound. |

Evolved Gas Analysis during Thermal Processing (e.g., 2-ethylhexanoic acid, H₂O, CO₂)

Evolved Gas Analysis (EGA), often performed using techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR), is crucial for identifying the gaseous products released during thermal decomposition tainstruments.comunizg.hrmdpi.com. For this compound, the primary evolved species are expected to be 2-ethylhexanoic acid, water (H₂O), and carbon dioxide (CO₂).

The decomposition mechanism likely involves the initial cleavage of the indium-carboxylate bond, releasing 2-ethylhexanoate radicals. These radicals can then abstract hydrogen to form 2-ethylhexanoic acid or undergo further fragmentation and oxidation to produce CO₂ and H₂O. The detection of these specific gaseous products at different temperatures provides insight into the decomposition pathway and the efficiency of the conversion to the final indium oxide material unizg.hr. For instance, in the thermal analysis of other metal carboxylates, the organic ligands are often released and then decompose at higher temperatures into smaller molecules like CO and CO₂ scielo.br.

Table 2: Expected Evolved Gases from the Thermal Decomposition of this compound.

| Evolved Gas | Chemical Formula | Expected Temperature Range of Evolution (°C) |

| 2-Ethylhexanoic Acid | C₈H₁₆O₂ | 150 - 300 |

| Water | H₂O | 200 - 400 |

| Carbon Dioxide | CO₂ | 250 - 500 |

| Note: The temperature ranges are estimates based on the decomposition of similar metal-organic compounds. |

Influence of Film Thickness on Decomposition Temperatures

The thickness of the this compound film can influence its decomposition temperature. Generally, for metal-organic precursor films, thicker films may exhibit slightly higher decomposition temperatures. This phenomenon can be attributed to several factors. In thicker films, the diffusion of reactive gases (like oxygen in an oxidative atmosphere) into the film and the diffusion of gaseous decomposition products out of the film are more hindered researchgate.net. This can lead to a build-up of byproducts within the film, potentially altering the decomposition pathway or requiring higher temperatures for complete removal.

Furthermore, the thermal conductivity of the film can play a role. Thicker films may have a more significant temperature gradient across their thickness, meaning the surface and the interior of the film may not reach the decomposition temperature simultaneously. Studies on other metal carboxylate systems have shown that film properties and thermal behavior are interdependent researchgate.net.

Reduction Reactions: Pathways to Metallic Indium

In contrast to oxidative decomposition, processing this compound in a reducing atmosphere or with reducing agents can lead to the formation of metallic indium. This is a critical process for applications requiring conductive indium features.

Role of Reducing Agents (e.g., Hydrogen Gas, Hydrazine)

Strong reducing agents are employed to reduce the indium(III) center to its metallic state (In⁰).

Hydrogen Gas (H₂): At elevated temperatures, hydrogen gas can be used to reduce this compound. The hydrogen reacts with the carboxylate ligands and the indium center, leading to the formation of metallic indium and volatile organic byproducts. This process is commonly used in the synthesis of metal nanoparticles from their salt or complex precursors.

Hydrazine (B178648) (N₂H₄): Hydrazine and its derivatives are powerful reducing agents that can be used in solution to synthesize metallic nanoparticles at lower temperatures compared to hydrogen gas icm.edu.plias.ac.inmdpi.com. The reaction of this compound with hydrazine would involve the reduction of In(III) to In(0), with the hydrazine being oxidized, typically to nitrogen gas and water. The use of hydrazine can offer better control over the size and morphology of the resulting indium nanoparticles ias.ac.in.

Ligand Exchange and Substitution Reactions

Ligand exchange or substitution reactions involve the replacement of one or more of the 2-ethylhexanoate ligands with other coordinating species libretexts.orgchemguide.co.uk. These reactions are fundamental in modifying the properties of the indium precursor, such as its solubility, stability, and decomposition behavior.

For this compound, a typical ligand exchange reaction could involve the introduction of a different carboxylic acid, an alcohol, or an amine. The equilibrium of the reaction will depend on the relative coordinating strength of the incoming ligand and the 2-ethylhexanoate ligand, as well as the reaction conditions such as solvent and temperature. For example, the addition of a multidentate ligand, which can form a more stable chelate complex with the indium ion, would likely drive the reaction towards substitution libretexts.org. Such reactions are crucial for the synthesis of mixed-ligand indium complexes and for tuning the precursor chemistry for specific deposition techniques researchgate.net.

Reactivity with Carboxylic Acids and Amines

This compound readily undergoes ligand exchange reactions with other carboxylic acids and amines. These reactions are crucial for modifying the properties of the precursor solution and for the synthesis of complex nanostructures.

The reaction with amines, such as oleylamine (B85491), has been studied in the context of nanocrystal synthesis. Fourier Transform Infrared (FTIR) spectroscopy studies have demonstrated a two-step mechanism. Initially, at a relatively low temperature of 80°C, the oleylamine displaces the 2-ethylhexanoate ligands to form soluble indium-oleylamine complexes. As the temperature is increased to 290°C, a process of aminolysis occurs, leading to the formation of In-O-In networks, which are fundamental for the growth of indium oxide nanocrystals .

While the general reactivity with carboxylic acids is expected to involve a similar ligand exchange, detailed mechanistic studies specific to this compound are not extensively documented in the reviewed literature. However, the principles of coordination chemistry suggest that the exchange would be driven by the relative acidity and steric bulk of the incoming carboxylic acid.

Impact on Solubility and Catalytic Properties

The solubility of this compound is a key characteristic that underpins its utility as a precursor. The branched alkyl chain of the 2-ethylhexanoate ligand significantly enhances its solubility in non-polar organic solvents nih.gov. This high solubility allows for the preparation of homogeneous precursor solutions, which are essential for uniform thin-film deposition via techniques like spin-coating and dip-coating.

The Indium(III) center in the compound acts as a Lewis acid, a property that allows it to catalyze various organic reactions syncatmeth.esrsc.orgresearchgate.net. While specific catalytic applications of this compound are not extensively detailed, analogous indium compounds are known to catalyze reactions such as Friedel-Crafts alkylation and epoxide ring-opening nih.gov. The catalytic activity is influenced by the nature of the ligands, and ligand exchange reactions can be used to tune the catalytic properties of the indium center.

Table 1: Influence of Ligand Structure on Properties of this compound

| Property | Influence of 2-Ethylhexanoate Ligand |

| Solubility | The branched alkyl chain enhances solubility in non-polar organic solvents, facilitating uniform film formation. |

| Catalytic Activity | The Lewis acidic indium center can catalyze organic reactions. Ligand exchange can modify this activity. |

| Thermal Stability | The nature of the carboxylate ligand affects the decomposition temperature and the potential for carbon residue. |

Mechanistic Studies of Ligand Displacement and In-O-In Network Formation

The formation of an In-O-In network is a critical step in the conversion of this compound to indium oxide. Mechanistic studies, particularly involving reactions with amines, shed light on this process.

The initial ligand displacement by a stronger coordinating ligand like an amine is the first step. This is followed by a thermally induced elimination reaction. In the case of aminolysis, the amine attacks the carbonyl carbon of the carboxylate ligand, leading to the cleavage of the In-O bond and the formation of an amide and an indium-hydroxide or indium-alkoxide species. These intermediate species then undergo condensation reactions to form stable In-O-In bridges, releasing water or alcohol as byproducts. The process is a step-growth polymerization that results in the formation of an extended inorganic network.

Photochemical Transformation Mechanisms

This compound exhibits sensitivity to ultraviolet (UV) radiation, a property that can be harnessed for various applications, including direct patterning of materials.

UV Irradiation-Induced Ligand Fragmentation and Decarboxylation

Upon exposure to UV light, the 2-ethylhexanoate ligands of the indium complex can undergo fragmentation. This photochemical reaction is initiated by the absorption of a photon, which excites the molecule to a higher energy state. This excitation can lead to the homolytic cleavage of the bond between the carboxylate group and the alkyl chain.

The resulting carboxyl radical is unstable and can readily undergo decarboxylation, releasing carbon dioxide and forming a heptyl radical. The indium-containing fragment can then react with other similar fragments or with oxygen to form indium oxide. This process of ligand fragmentation and decarboxylation effectively removes the organic components of the precursor, leaving behind an inorganic material. This is a key principle in the use of this compound in photolithography.

Quantum Yield Dependence on Film Thickness and Amorphous Precursor Structure

The efficiency of the photochemical transformation, known as the quantum yield, is dependent on several factors, including the thickness of the precursor film and its morphology. The quantum yield is defined as the number of reacting molecules per photon absorbed.

The amorphous nature of the precursor film also plays a significant role. In an amorphous structure, the molecules are randomly oriented, which can affect the efficiency of light absorption and the subsequent chemical reactions. The packing density and the presence of solvent molecules within the film can also influence the quantum yield.

Table 2: Factors Affecting Photochemical Quantum Yield

| Factor | Effect on Quantum Yield | Rationale |

| Film Thickness | Decreases with increasing thickness | Limited penetration of UV radiation through the film. |

| Precursor Structure | Influenced by amorphous nature | Molecular orientation and packing density affect light absorption and reaction efficiency. |

Direct Patterning via Photolithography

The photochemical sensitivity of this compound allows for its use in direct patterning techniques like photolithography nih.gov. In this process, a thin film of the precursor is spin-coated onto a substrate. A photomask is then used to selectively expose certain areas of the film to UV radiation.

In the exposed areas, the precursor undergoes photochemical decomposition as described above, leading to a change in its chemical composition and solubility. The unexposed areas remain unchanged. A suitable solvent can then be used to wash away either the exposed or unexposed regions, depending on the solubility change, leaving behind a patterned film of the precursor or the transformed material. Subsequent thermal treatment can be used to convert the patterned precursor into the final indium oxide material. This direct patterning method avoids the need for traditional photoresists and etching steps, simplifying the fabrication process of electronic devices nasa.govnasa.govtechbriefs.comrsc.org.

Applications of Indium Iii 2 Ethylhexanoate in Advanced Materials Synthesis

Precursor for Indium Oxide (In₂O₃) and Indium Tin Oxide (ITO) Thin Films

Indium(III) 2-ethylhexanoate (B8288628) is a metal-organic compound that serves as a crucial precursor in the synthesis of advanced materials, particularly transparent conducting oxides such as Indium Oxide (In₂O₃) and Indium Tin Oxide (ITO). Its molecular structure, featuring a central indium ion bonded to 2-ethylhexanoate ligands, makes it readily soluble in various organic solvents. This solubility is a key attribute for its use in a range of cost-effective and scalable solution-based deposition techniques. These methods are widely employed to fabricate high-quality thin films essential for optoelectronic devices, including flat-panel displays, solar cells, and light-emitting diodes ntnu.no.

Solution-Based Deposition Techniques

Solution-based deposition encompasses a group of methods where a precursor material is dissolved in a solvent to create a liquid solution, which is then applied to a substrate to form a thin film. These techniques are often favored over vacuum-based methods due to their relative simplicity, lower cost, and suitability for large-area coating sci-hub.semdpi.com. For the synthesis of In₂O₃ and ITO, a precursor solution is typically prepared by dissolving Indium(III) 2-ethylhexanoate and a tin source, such as Tin(II) 2-ethylhexanoate, in a suitable solvent system nih.gov.

Dip-coating is a classical and widely used technique for producing uniform thin films on various substrates. The process is straightforward and involves the controlled withdrawal of a substrate from a precursor solution unm.eduossila.com.

The methodology can be broken down into several key stages:

Immersion and Dwelling: The substrate is first fully immersed into the precursor solution containing this compound. It remains submerged for a specific duration, known as the dwell time, to ensure complete wetting of the surface unm.edu.

Withdrawal: The substrate is then withdrawn vertically from the solution at a constant, controlled speed. As the substrate is pulled out, a thin layer of the precursor solution adheres to its surface, entrained by viscous forces unm.eduossila.com.

Drying and Drainage: Once withdrawn, the solvent begins to evaporate from the liquid film, while excess solution drains off the substrate.

Thermal Treatment: The coated substrate is subjected to a heat treatment process (calcination and annealing). During this stage, the organic 2-ethylhexanoate ligands decompose and are removed, and the indium ions oxidize, leading to the formation of a solid, dense ceramic film of Indium Oxide unm.edu.

This method is highly effective for creating uniform coatings over large and complex-shaped surfaces.

Spin-coating is another prominent solution-based technique renowned for its ability to produce highly uniform thin films with controllable thickness acs.orgmyu-group.co.jp. It is particularly well-suited for flat substrates and is extensively used in research and manufacturing for electronic applications sci-hub.se.

The process involves dispensing the precursor solution, made with this compound, onto the center of a substrate. The substrate is then rotated at high speeds, typically in the range of 2,000 to 4,000 revolutions per minute (rpm) ntnu.nomdpi.com. The centrifugal force causes the solution to spread evenly across the substrate surface. Excess solution is flung off the edges, and the solvent evaporates simultaneously, leaving a uniform thin film. The final thickness of the film is primarily determined by the viscosity of the solution and the speed and duration of the spinning process ntnu.nooiccpress.com. This procedure can be repeated to build up multiple layers and achieve a desired film thickness acs.org.

Metal-Organic Deposition (MOD) and Chemical Solution Deposition (CSD) are broad terms that describe the synthesis of inorganic material films from chemical precursors in a solution utwente.nl. Both dip-coating and spin-coating are common application methods within the CSD and MOD frameworks researchgate.net.

The fundamental principle of these routes involves the use of metal-organic precursors, such as metal carboxylates, which are compounds where a metal is bonded to an organic acid ligand utwente.nl. This compound falls into this category. The process generally consists of:

Precursor Solution Synthesis: this compound, and a dopant precursor if needed (like a tin compound for ITO), are dissolved in an appropriate organic solvent to create a stable, homogeneous solution ntnu.nonih.govrsc.org.

Film Application: The solution is applied to a substrate using techniques like spin-coating or dip-coating oiccpress.comresearchgate.net.

Thermal Decomposition: The substrate with the wet film is heated. This thermal energy initiates the decomposition of the organic components of the precursor, which are driven off as volatile byproducts. This step converts the metal-organic film into an inorganic, amorphous metal oxide film researchgate.netrsc.org.

Crystallization: Further annealing at higher temperatures provides the energy for the atoms to arrange into a stable, crystalline structure, resulting in the final ceramic film of In₂O₃ or ITO rsc.org.

This approach allows for precise control over the film's stoichiometry by adjusting the ratio of metal precursors in the initial solution indium.com.

Influence of Deposition Parameters on Film Properties

The final characteristics of the In₂O₃ or ITO films, including their electrical conductivity and optical transparency, are highly dependent on the deposition and post-processing parameters. One of the most critical of these parameters is the temperature.

The temperature of the substrate during deposition, or the temperature used for post-deposition annealing, plays a decisive role in determining the microstructure of the resulting film—specifically, whether it is amorphous or polycrystalline acs.org.

Amorphous Films: At low deposition or annealing temperatures (typically from room temperature up to around 150-200°C), the atoms in the deposited material lack sufficient thermal energy to arrange themselves into an ordered, long-range crystal lattice. This results in an amorphous structure, which is characterized by short-range atomic order, similar to a frozen liquid acs.orgaip.orgresearchgate.net. Films deposited at room temperature are often amorphous and require subsequent annealing to achieve crystallinity aip.orgresearchgate.net.

The transition from an amorphous to a polycrystalline structure significantly impacts the film's electronic properties. While amorphous films can be conductive, polycrystalline films often exhibit higher carrier mobility due to the reduced scattering of electrons at grain boundaries in well-crystallized material acs.orgresearchgate.net.

The table below summarizes research findings on the effect of temperature on the structure of Indium Oxide films.

| Deposition/Annealing Temperature | Resulting Film Structure | Key Observations |

| ≤ 0 °C | Amorphous | Films are X-ray amorphous with no long-range order. acs.org |

| 25 °C - 75 °C | Mixed (Amorphous + Crystalline) | First signs of crystallinity appear; material consists of nanocrystalline inclusions within an amorphous matrix. acs.orgresearchgate.net |

| 100 °C - 300 °C | Polycrystalline | Crystallinity becomes clearly visible; films consist of larger, more dominant crystal grains. mdpi.comacs.org |

| 400 °C - 600 °C | Highly Polycrystalline | Films are highly crystalline with high carrier mobility (60–70 cm²/V·s). acs.org |

Post-Deposition Heat Treatments and Sintering Processes

Following the deposition of a precursor film using this compound, post-deposition heat treatments are essential to convert the organometallic layer into a functional inorganic film, typically indium oxide (In₂O₃). This process involves two key stages: the decomposition of the precursor and the subsequent crystallization and densification of the resulting metal oxide.

The initial heating phase, often conducted on a hot plate at temperatures around 120°C to 350°C, is designed to evaporate residual solvents and initiate the thermal decomposition of the indium carboxylate. nasa.govsemanticscholar.org A significant mass loss occurs as the organic ligands are removed, which can be observed through thermogravimetric analysis (TGA). nasa.gov This decomposition step is crucial for the formation of an amorphous metal oxide film.

Subsequent annealing or sintering at higher temperatures (ranging from 250°C to over 400°C) is required to induce crystallization and improve the film's quality. iaea.orgmdpi.com The choice of annealing temperature and atmosphere (e.g., air, nitrogen, or a reducing environment) significantly impacts the film's structural, electrical, and optical properties. researchgate.net Higher temperatures generally lead to better crystallinity, larger grain sizes, and increased film density. mdpi.comgist.ac.kr This process reduces defects and enhances the formation of metal-oxide-metal (M-O-M) bonds, which is critical for achieving high charge carrier mobility and electrical conductivity. mdpi.com For instance, annealing indium tin oxide (ITO) films at 400°C can significantly increase carrier concentrations and mobility, leading to lower resistivity. iaea.orgresearchgate.net

The table below summarizes the typical stages and effects of post-deposition heat treatments on films derived from metal carboxylate precursors.

| Treatment Stage | Typical Temperature Range | Purpose & Effects |

| Solvent Evaporation | 100°C - 150°C | Removal of residual organic solvents from the deposited film. |

| Precursor Decomposition | 150°C - 350°C | Thermal breakdown of this compound into an amorphous indium oxide network. nasa.gov |

| Crystallization & Sintering | 250°C - 600°C | Transformation of the amorphous film into a polycrystalline structure (e.g., cubic In₂O₃). mdpi.com Increases grain size, improves film density, and reduces structural defects. |

| Atmosphere Control | During Annealing | The annealing gas (air, N₂, O₂, forming gas) can control oxygen vacancies and dopant activation, significantly altering conductivity and transparency. researchgate.net |

Role in Nanomaterial Synthesis

This compound is a valuable precursor for the synthesis of various indium-based nanomaterials. Its role as a source of indium that decomposes under controlled thermal conditions allows for the formation of well-defined nanoparticles and complex nanocrystals. nasa.govnih.gov

Formation of Indium Oxide Nanoparticles

Indium oxide (In₂O₃) nanoparticles can be synthesized via the thermal decomposition of this compound. nasa.govnih.gov In a typical synthesis, the precursor is heated in a high-boiling-point solvent in the presence of stabilizing agents or surfactants. nih.gov The temperature is carefully controlled to induce the decomposition of the indium carboxylate, leading to the nucleation and growth of In₂O₃ nanoparticles. nasa.gov

The final size, shape, and crystallinity of the nanoparticles are influenced by several factors, including the reaction temperature, heating rate, precursor concentration, and the type of capping agents used. azonano.comthaiscience.info For example, calcining a dried precursor at temperatures between 400°C and 600°C can produce cubic In₂O₃ nanoparticles with sizes ranging from 5 to 50 nm. inoe.ro This method is advantageous because the long alkyl chains of the 2-ethylhexanoate ligand can help control particle growth and prevent agglomeration. Other indium carboxylates, such as indium benzoate (B1203000), have been shown to decompose at around 450°C to form In₂O₃. nasa.gov

Synthesis of Ternary and Quaternary Indium-Containing Nanocrystals (e.g., Ag-In-S, Ag-In-Zn-S)

This compound can also serve as the indium source for synthesizing more complex ternary (three-component) and quaternary (four-component) nanocrystals. nih.gov These materials, such as silver indium sulfide (B99878) (AgInS₂) and silver indium zinc sulfide (Ag-In-Zn-S), are of interest for applications in lighting and bio-imaging due to their tunable photoluminescence. acs.org

In the synthesis of these nanocrystals, salts or carboxylates of the constituent metals (e.g., silver nitrate (B79036), this compound, zinc stearate) are combined in a high-boiling-point solvent with a sulfur source, such as 1-dodecanethiol. nih.gov The reaction mixture is heated to a specific temperature, which initiates the decomposition of the precursors and the formation of the nanocrystals. The choice of indium precursor can affect its reactivity and conversion rate during the synthesis. acs.org While indium chlorides are commonly used, indium carboxylates can play a dual role as both the metal source and a source of organic ligands that help stabilize the growing nanocrystals. nih.govscilit.com The introduction of zinc can further tune the properties, yielding quaternary Ag-In-Zn-S nanocrystals with different morphologies, such as spherical or rod-like nanoparticles, depending on the precursor concentrations. acs.org

Control over Nanocrystal Morphology and Photoluminescence Tuning

The precise control over the size, shape, and surface chemistry of semiconductor nanocrystals, or quantum dots (QDs), is paramount for tailoring their optical and electronic properties. While specific research detailing the use of this compound in this domain is not extensively documented in readily available literature, the principles of using indium precursors in the synthesis of III-V quantum dots, such as Indium Arsenide (InAs) and Indium Phosphide (B1233454) (InP), provide a strong framework for understanding its potential role.

In the synthesis of such nanocrystals, the choice of the indium precursor can significantly influence the reaction kinetics, and consequently, the final morphology and photoluminescent characteristics of the QDs. For instance, in the synthesis of InAs QDs, indium precursors like Indium(III) acetate (B1210297) are used in conjunction with an arsenic source. nih.gov The reaction conditions, including temperature and the reactivity of the precursors, dictate the growth regime, which can be tuned from kinetic to thermodynamic control. This tuning allows for the controlled growth of different shell morphologies, such as tetrahedral and spherical-like structures on a core nanocrystal, which in turn affects the quantum confinement and the resulting emission spectra. nih.gov

The photoluminescence (PL) of quantum dots is highly dependent on their size and surface passivation. Quantum confinement effects lead to a size-dependent emission wavelength, with smaller nanocrystals emitting at shorter wavelengths (blue-shifted) and larger ones at longer wavelengths (red-shifted). The ability to tune the PL is critical for applications in displays, lighting, and biomedical imaging. The precursor, along with other capping ligands, plays a role in passivating surface defects, which can otherwise act as non-radiative recombination centers and quench the photoluminescence. A well-passivated surface leads to a higher photoluminescence quantum yield (PLQY). For example, the epitaxial growth of a shell material, like ZnSe on a III-V core, can significantly enhance the PLQY and stability of the QDs. nih.gov

The table below illustrates how different synthesis parameters, including the choice of precursor, can affect the properties of III-V quantum dots, based on general findings in the field.

| Parameter | Effect on Nanocrystal Properties |

| Precursor Reactivity | Influences nucleation and growth rates, affecting size distribution and morphology. |

| Reaction Temperature | Affects the growth regime (kinetic vs. thermodynamic), leading to different crystal shapes. |

| Ligand/Surfactant | Controls nanocrystal growth, prevents aggregation, and passivates surface defects, impacting PLQY. |

| Growth Time | Determines the final size of the nanocrystals and thus their emission wavelength. |

Catalytic Applications in Organic and Polymer Chemistry

Lewis Acid Catalysis in Organic Synthesis (e.g., Friedel-Crafts, Diels-Alder Reactions)

Indium(III) compounds have gained significant attention as Lewis acid catalysts in organic synthesis due to their unique properties, including tolerance to water and air, which is a notable advantage over many traditional Lewis acids like aluminum chloride. nih.gov While specific studies on this compound are limited in this context, the catalytic activity of other Indium(III) salts, such as Indium(III) chloride (InCl₃) and Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃), in Friedel-Crafts and Diels-Alder reactions provides strong evidence for the potential of the indium(III) center in the 2-ethylhexanoate salt to exhibit similar catalytic behavior. nih.govnih.govmdpi.org

The Friedel-Crafts reaction , a cornerstone of C-C bond formation in aromatic chemistry, traditionally requires stoichiometric amounts of strong Lewis acids. wikipedia.org However, the development of catalytic variants is a significant goal for greener and more efficient synthesis. Indium(III) salts have been shown to be highly effective catalysts for intramolecular Friedel-Crafts reactions, even with deactivated arenes. nih.gov For example, InCl₃ can efficiently catalyze the cyclization of allylic bromides onto arenes. nih.gov The Lewis acidic indium center activates the electrophile, facilitating the attack by the aromatic ring.

The Diels-Alder reaction , a powerful tool for the construction of six-membered rings, can also be significantly accelerated by Lewis acid catalysts. mdpi.com The catalyst coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby accelerating the reaction with the diene. Indium(III) complexes have been successfully employed as catalysts in asymmetric hetero-Diels-Alder reactions. For instance, a chiral N,N'-dioxide ligand complexed with In(OTf)₃ has been used to catalyze the reaction between a Brassard-type diene and aliphatic aldehydes with high diastereoselectivity and enantioselectivity. nih.gov

The following table summarizes the key aspects of Indium(III)-catalyzed Lewis acid reactions based on existing literature for related compounds.

| Reaction Type | Role of Indium(III) Catalyst | Typical Indium(III) Catalysts | Advantages |

| Friedel-Crafts | Activation of the electrophile for aromatic substitution. | InCl₃, In(OTf)₃ nih.govmdpi.org | High efficiency, mild reaction conditions, tolerance to some functional groups. |

| Diels-Alder | Activation of the dienophile, leading to rate acceleration and enhanced selectivity. | In(OTf)₃ complexes nih.gov | High stereoselectivity in asymmetric variants, potential for catalysis in aqueous media. |

Polymerization Precursor in Ring-Opening Polymerization (ROP)

The Ring-Opening Polymerization (ROP) of cyclic esters is a major industrial route to biodegradable polyesters like poly(lactic acid) (PLA). The choice of catalyst is crucial for controlling the polymerization rate, the molecular weight of the polymer, and its stereochemistry. While tin(II) 2-ethylhexanoate (Sn(Oct)₂) has been a dominant catalyst in this field, concerns about the potential toxicity of residual tin have driven research towards alternatives. sigmaaldrich.cnnih.gov

Although direct reports on the use of this compound as a primary catalyst for ROP are not abundant, the catalytic activity of other bismuth(III) compounds, such as Bismuth(III) 2-ethylhexanoate (Bi(Oct)₃), has been investigated as a non-toxic alternative. nih.gov In the ROP of L-lactide and ε-caprolactone, Bi(Oct)₃ has been shown to be an effective catalyst, particularly when used with a co-initiator like polyethylene (B3416737) glycol (PEG). nih.gov The polymerization can be controlled to produce polymers with predictable molecular weights and random copolymer structures. nih.gov Given the similar trivalent nature and position in the periodic table, it is plausible that this compound could exhibit comparable catalytic activity.

The general mechanism for metal-catalyzed ROP of lactide involves the coordination of the lactide monomer to the metal center, followed by nucleophilic attack of an initiating species (e.g., an alcohol) on the carbonyl carbon of the lactide. This opens the ring and initiates the growth of the polymer chain.

The table below outlines the typical conditions and outcomes for the ROP of lactide using a non-toxic metal 2-ethylhexanoate catalyst, based on studies with Bismuth(III) 2-ethylhexanoate.

| Parameter | Condition/Observation | Reference |

| Catalyst | Bismuth(III) 2-ethylhexanoate (Bi(Oct)₃) | nih.gov |

| Co-initiator | Polyethylene glycol (PEG) | nih.gov |

| Monomers | L-lactide, ε-caprolactone, glycolide | nih.gov |

| Temperature | 110-130 °C | nih.gov |

| Outcome | Production of random copolymers with controlled molecular weight. | nih.gov |

Comparative Studies with Other Metal 2-Ethylhexanoates as Catalysts (e.g., Tin(II), Iron(III), Cerium(III))

The catalytic performance of a metal 2-ethylhexanoate is intrinsically linked to the properties of the central metal ion, including its Lewis acidity, oxidation state, and ionic radius. Comparing this compound with other common metal 2-ethylhexanoates highlights the diverse applications of this class of compounds.

Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is arguably the most widely used catalyst for the ROP of cyclic esters, particularly for the production of PLA for biomedical and commercial applications. sigmaaldrich.cnatamanchemicals.com Its high activity and ability to produce high molecular weight polymers are well-established. rsc.orgstackexchange.com However, as mentioned, the potential for tin contamination is a drawback. nih.gov Kinetic studies have shown that the polymerization rate with Sn(Oct)₂ is influenced by the presence of co-initiators like alcohols. rsc.org

Iron(III) 2-ethylhexanoate is recognized for its catalytic activity in different domains. It has been employed as a mild Lewis acid catalyst in stereoselective hetero-Diels-Alder reactions. researchgate.netrsc.orgconsensus.app In the context of polymerization, iron-based catalysts, including those with 2-ethylhexanoate ligands, are explored for various polymerization reactions. americanelements.comnih.gov The catalytic behavior of Iron(III) 2-ethylhexanoate is attributed to the Lewis acidity of the Fe(III) center. researchgate.netguidechem.com

Cerium(III) 2-ethylhexanoate is often used as a precursor for the synthesis of cerium oxide materials, which have applications in catalysis and as UV absorbers. americanelements.com As a catalyst, Cerium(III) compounds are known to participate in various organic transformations. americanelements.commdpi.com The catalytic activity is derived from the redox properties of cerium (Ce³⁺/Ce⁴⁺) and its Lewis acidity.

The following table provides a comparative overview of the primary catalytic applications of these metal 2-ethylhexanoates.

| Metal 2-Ethylhexanoate | Primary Catalytic Application(s) | Key Features of the Metal Center |

| Indium(III) | Lewis acid catalysis (Friedel-Crafts, Diels-Alder - based on related In(III) compounds). nih.govnih.govmdpi.org Potential for ROP. | Strong Lewis acid, tolerant to air and water. |

| Tin(II) | Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide). sigmaaldrich.cnatamanchemicals.com | Highly active for ROP, but potential for metal contamination. |

| Iron(III) | Lewis acid catalysis (Diels-Alder). researchgate.netrsc.org Oxidation and polymerization reactions. americanelements.com | Readily available, environmentally benign, effective Lewis acid. |

| Cerium(III) | Precursor for catalysts, oxidation reactions, polymerization. americanelements.com | Redox activity (Ce³⁺/Ce⁴⁺), Lewis acidity. |

Coordination Chemistry and Organometallic Aspects of Indium Iii 2 Ethylhexanoate

Ligand Design Principles and Coordination Environment

The coordination environment of the indium(III) ion is significantly influenced by the characteristics of its ligands. In the case of Indium(III) 2-ethylhexanoate (B8288628), the bulky and chiral nature of the 2-ethylhexanoate ligand plays a crucial role in defining the structure and reactivity of the resulting complex.

Influence of 2-Ethylhexanoate Ligand Bulkiness and Chirality on Complex Properties

The 2-ethylhexanoate ligand is derived from 2-ethylhexanoic acid, a carboxylic acid with a branched eight-carbon chain. This structure imparts distinct steric and chiral properties that influence the coordination sphere of the indium(III) ion.

Bulkiness: The branched alkyl group of the 2-ethylhexanoate ligand introduces significant steric hindrance around the indium center. This steric bulk has several important consequences for the complex's properties:

Coordination Geometry: The sheer size of the three 2-ethylhexanoate ligands makes it difficult for other molecules to approach the indium center, often resulting in a coordinatively saturated and stable complex. This steric crowding can lead to distorted coordination geometries around the metal ion. In contrast to complexes with smaller, less bulky ligands that might form extended polymeric structures, the bulkiness of 2-ethylhexanoate favors the formation of discrete, monomeric, or small oligomeric species.

Solubility: The large, nonpolar alkyl chains of the ligands enhance the compound's solubility in organic solvents, a critical property for its use in solution-based synthesis routes for materials like indium oxide thin films. americanelements.com

Physical State: The steric hindrance prevents efficient packing in the solid state, contributing to the compound's nature as a viscous liquid or low-melting solid.

The influence of ligand size on the properties of indium complexes is a well-established principle in coordination chemistry. nih.gov

Chirality: 2-Ethylhexanoic acid possesses a chiral center at the second carbon atom. Consequently, the 2-ethylhexanoate ligand is chiral. When a chiral ligand coordinates to a metal center, it can induce chirality in the resulting complex, potentially leading to the formation of enantiomerically distinct coordination compounds. While specific studies on the stereochemistry of Indium(III) 2-ethylhexanoate are not widely reported, the use of chiral ligands is a known strategy for synthesizing chiral indium complexes for applications in asymmetric catalysis and materials science. nih.govarchive.org The transfer of chirality from a ligand to an inorganic nanocrystal surface has also been demonstrated in indium-containing quantum dots, highlighting the importance of ligand stereochemistry. rsc.org

| Property | Influence of 2-Ethylhexanoate Ligand | Comparison with Smaller Ligands (e.g., Acetate) |

| Steric Hindrance | High | Low |

| Solubility (Organic) | High | Generally Lower |

| Molecular Structure | Tends toward discrete molecules | Can form polymeric structures |

| Chirality | Ligand is chiral | Ligand is achiral |

Electronic Structure and Bonding Characteristics

The electronic properties of both the indium(III) ion and the carboxylate ligand dictate the nature of their bonding. Indium, a Group 13 element, possesses a distinct electronic configuration that defines its behavior as a metal center.

The indium(III) ion (In³⁺) has an electronic configuration of [Kr]4d¹⁰. The absence of valence d-electrons and the presence of empty 5s and 5p orbitals make it a strong Lewis acid. wikipedia.orgwikipedia.orgresearchgate.net According to the Hard and Soft Acids and Bases (HSAB) principle, the In³⁺ cation is classified as a hard acid. rsc.org

The 2-ethylhexanoate ligand, specifically its carboxylate group (-COO⁻), acts as a hard base due to the high electronegativity of the oxygen atoms. The interaction between the hard acid (In³⁺) and the hard base (carboxylate oxygen) results in the formation of strong, stable coordination bonds. rsc.orgrsc.org This strong affinity is a general feature of indium(III) carboxylate chemistry. rsc.orgrsc.org

The carboxylate group typically coordinates to the indium center in a bidentate fashion, where both oxygen atoms bind to the metal ion. This forms a stable four-membered chelate ring. With three 2-ethylhexanoate ligands, the indium(III) ion can achieve a six-coordinate state, commonly resulting in a distorted octahedral geometry. In some indium carboxylate structures, In-O bond lengths have been observed in the range of 2.06 to 2.35 Å.

| Component | Electronic Feature | Role in Bonding |

| Indium(III) Ion | [Kr]4d¹⁰ configuration; empty valence orbitals | Hard Lewis Acid |

| 2-Ethylhexanoate Ligand | Electronegative oxygen atoms in -COO⁻ group | Hard Lewis Base |

| Resulting Bond | In-O Coordinate Bond | Strong interaction based on HSAB principle |

| Coordination Mode | Bidentate chelation | Forms stable four-membered rings |

Solution Behavior and Stability in Organic Solvents

This compound is valued for its solubility in various organic solvents, which is essential for its application as a precursor in metal-organic deposition (MOD) and other solution-phase processes. americanelements.com However, its behavior in solution is governed by its Lewis acidity and sensitivity to hydrolysis.

As a coordinatively unsaturated or labile species in solution, the indium complex can act as a Lewis acid, capable of forming adducts with donor (Lewis base) solvents like ethers or amines. wikipedia.org Computational studies on other indium complexes have shown that they can exist in equilibrium with different numbers of coordinated solvent molecules, which can impact their reactivity. acs.org

A critical aspect of the stability of this compound is its susceptibility to hydrolysis. Although indium(III) salts are often more stable toward moisture than other Group 13 metal salts, reactions involving them often benefit from being carried out under anhydrous conditions to prevent the formation of indium hydroxides or oxides. researchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org The presence of water can lead to the displacement of the 2-ethylhexanoate ligands and the eventual precipitation of inorganic indium compounds. This reactivity is harnessed in sol-gel and nanoparticle synthesis, where controlled hydrolysis is used to produce indium oxide materials. The stability of related metal 2-ethylhexanoates can be influenced by factors such as aging and exposure to air, which may lead to slow hydrolysis. researchgate.net

The stability of indium complexes in solution can also be influenced by the solvent itself. For instance, studies on indium phthalocyanines have shown that the rate of photodegradation is highly dependent on the nature of the organic solvent, with different decomposition mechanisms observed in coordinating versus non-coordinating solvents. mdpi.com

Emerging Research Directions and Future Perspectives

Development of Novel Synthesis Routes for Enhanced Control and Purity

The performance of Indium(III) 2-ethylhexanoate (B8288628) as a precursor is intrinsically linked to its purity. Traditional synthesis methods, while effective, can introduce impurities that are detrimental to the properties of the final materials. Consequently, research is increasingly directed towards developing novel synthesis routes that offer greater control over the reaction process and yield products of higher purity.

One promising approach is the refinement of ligand exchange reactions. This method involves the reaction of an indium source, such as indium oxide or hydroxide, with 2-ethylhexanoic acid. While conceptually straightforward, achieving high purity requires careful control of reaction conditions to drive the reaction to completion and to facilitate the removal of unreacted starting materials and byproducts.

Another area of development focuses on metathesis reactions, for instance, reacting an indium salt like indium(III) nitrate (B79036) with a salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate. A significant advancement in this area is the use of ammonium (B1175870) alkanoates in place of alkali metal salts. researchgate.net This modification is advantageous because any unreacted ammonium alkanoate decomposes into gaseous products (ammonia, nitric oxide, carbon dioxide, and water) upon heating, simplifying the purification process and leading to a final product with very low levels of metallic impurities. researchgate.net

Future research in this area is expected to focus on the development of continuous flow synthesis methods, which can offer superior control over reaction parameters and potentially lead to more consistent product quality and higher purity. Additionally, the exploration of solvent-free synthesis routes is gaining traction as a green chemistry approach that can minimize environmental impact and reduce the potential for solvent-related impurities.

Advanced Precursor Engineering for Tailored Material Properties

Indium(III) 2-ethylhexanoate is a versatile precursor for a range of advanced materials, and researchers are actively exploring how to engineer this precursor at a molecular level to tailor the properties of the resulting materials. This "precursor engineering" can involve the modification of the indium compound itself or the formulation of multi-component precursor systems.

The branched alkyl chain of the 2-ethylhexanoate ligand is crucial as it imparts good solubility in non-polar organic solvents. This solubility is a key property that makes it suitable for solution-based deposition techniques like spin coating and inkjet printing. The length and branching of the carboxylate ligand influence the viscosity and stability of the precursor solution, which in turn affect the homogeneity and quality of the deposited thin films. researchgate.net

A significant area of research is the development of mixed-metal precursors, where this compound is combined with other metal carboxylates to produce complex materials with precisely controlled stoichiometry. For example, in the production of Indium Tin Oxide (ITO) thin films, this compound is mixed with a tin precursor. The choice of the tin precursor and the In:Sn ratio in the precursor solution are critical parameters that determine the electrical and optical properties of the final ITO film.

Future work in precursor engineering will likely involve the synthesis of heterometallic alkoxide–alkanoate species, which are single-source precursors containing both indium and another desired metal in the same molecule. researchgate.net These single-source precursors can offer better control over the stoichiometry of the final material and may decompose at lower temperatures, which is advantageous for certain applications.

Exploration of this compound in New Functional Materials

While this compound is well-established as a precursor for transparent conducting oxides like ITO, its applications in other functional materials are a burgeoning area of research. Its solubility and convenient decomposition characteristics make it an attractive indium source for a variety of nanomaterials.